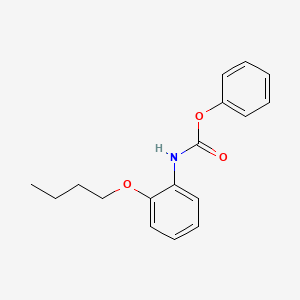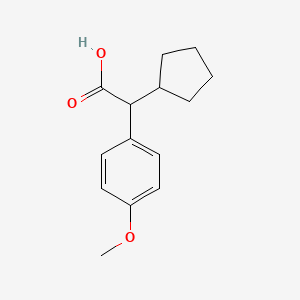![molecular formula C21H23N3O4S B2431982 5-(4-hydroxy-3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627046-92-8](/img/structure/B2431982.png)
5-(4-hydroxy-3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-hydroxy-3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Research into the synthesis and pharmacological evaluation of pyrimido[4,5-b]quinoline-diones derivatives has shown significant anticonvulsant activity in some derivatives. These compounds were synthesized through a one-pot, environmentally friendly process and tested using the maximal electroshock (MES) method. Some derivatives exhibited considerable anticonvulsant activity, making them potential leads for further investigation in developing new anticonvulsant agents (Ahmed et al., 2016).
Corrosion Inhibition
A study on the application of pyrimido[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic environments demonstrated their high efficacy. The inhibitors were found to adsorb onto the steel surface, effectively retarding corrosion. This class of compounds could serve as sustainable solutions for corrosion protection, highlighting their versatility beyond biomedical applications (Verma et al., 2016).
Antioxidant Properties
Hexahydropyrimido[5,4-c]quinoline-2,5-diones and their derivatives have been evaluated for their antioxidant properties. The compounds were prepared via a Biginelli reaction and tested for their ability to scavenge free radicals. This study indicates the potential of pyrimido[4,5-b]quinoline-diones derivatives as antioxidant agents, contributing to their appeal in therapeutic and protective contexts (Ismaili et al., 2008).
Synthesis Methodology
Research has also focused on the synthesis methods of pyrimido[4,5-b]quinoline-diones, aiming to develop environmentally friendly and efficient protocols. These studies contribute to the understanding of how these compounds can be synthesized more effectively, potentially lowering production costs and increasing their accessibility for various applications (Rajesh et al., 2011).
properties
IUPAC Name |
5-(4-hydroxy-3-methoxyphenyl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-3-9-29-21-23-19-18(20(27)24-21)16(11-7-8-13(25)15(10-11)28-2)17-12(22-19)5-4-6-14(17)26/h7-8,10,16,25H,3-6,9H2,1-2H3,(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQWIIVDJGKVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2431900.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2431907.png)
![2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2431908.png)
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2431910.png)
![[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B2431911.png)
![N-benzo[g][1,3]benzothiazol-2-yl-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2431912.png)
![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2431915.png)
![N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2431916.png)
![3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2431917.png)
![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine](/img/structure/B2431919.png)
![ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
